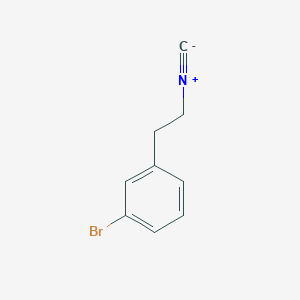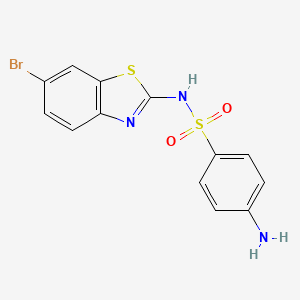![molecular formula C22H23N3O3 B12530939 2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one CAS No. 651720-35-3](/img/structure/B12530939.png)
2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a morpholine ring, an ethoxy group, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(2-bromoethoxy)aniline with morpholine to form 4-[2-(morpholin-4-yl)ethoxy]aniline. This intermediate is then reacted with benzaldehyde and a suitable pyrimidine precursor under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Morpholin-4-yl)ethoxy]aniline: An intermediate in the synthesis of the target compound.
Benzaldehyde derivatives: Used in the synthesis of various pyrimidinone compounds.
Pyrimidine analogs: Compounds with similar core structures but different substituents.
Uniqueness
2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
651720-35-3 |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-[4-(2-morpholin-4-ylethoxy)phenyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23N3O3/c26-21-16-20(17-4-2-1-3-5-17)23-22(24-21)18-6-8-19(9-7-18)28-15-12-25-10-13-27-14-11-25/h1-9,16H,10-15H2,(H,23,24,26) |
Clave InChI |
SIPRJBPDHDXJRW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CC=C(C=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)



